molecular formula C7H10N2O2 B1457943 (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 1351386-56-5

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B1457943
CAS No.: 1351386-56-5
M. Wt: 154.17 g/mol
InChI Key: NEJJDFMHNBVRBG-UHFFFAOYSA-N
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Description

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a chemical compound with the molecular formula C7H10N2O2. It is a heterocyclic compound that contains both pyrano and pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with aldehydes in the presence of a catalyst. The reaction is usually carried out at room temperature and can yield the desired product in good to excellent yields .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethanol
  • (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetone
  • (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)amine

Uniqueness

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is unique due to its specific combination of pyrano and pyrazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJDFMHNBVRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 2
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 3
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 4
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 5
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 6
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

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